molecular formula C15H16Cl2N2O2 B13100982 2-butyl-4-chloro-5-((4-chlorobenzyl)oxy)pyridazin-3(2H)-one CAS No. 88094-23-9

2-butyl-4-chloro-5-((4-chlorobenzyl)oxy)pyridazin-3(2H)-one

Cat. No.: B13100982
CAS No.: 88094-23-9
M. Wt: 327.2 g/mol
InChI Key: ODKHPJGDCWDSDS-UHFFFAOYSA-N
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Description

2-butyl-4-chloro-5-((4-chlorobenzyl)oxy)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. Compounds in this class are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-4-chloro-5-((4-chlorobenzyl)oxy)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.

    Substitution Reactions:

    Etherification: The 4-chlorobenzyl group can be introduced via etherification reactions using 4-chlorobenzyl alcohol and suitable coupling agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the butyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions could target the pyridazinone ring or the chloro substituents, potentially leading to dechlorinated or hydrogenated products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups like amines or ethers.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Potential therapeutic applications, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-butyl-4-chloro-5-((4-chlorobenzyl)oxy)pyridazin-3(2H)-one would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-butyl-4-chloro-5-((4-methylbenzyl)oxy)pyridazin-3(2H)-one: Similar structure with a methyl group instead of a chloro group.

    2-butyl-4-chloro-5-((4-fluorobenzyl)oxy)pyridazin-3(2H)-one: Similar structure with a fluorine atom instead of a chlorine atom.

    2-butyl-4-chloro-5-((4-nitrobenzyl)oxy)pyridazin-3(2H)-one: Similar structure with a nitro group instead of a chloro group.

Uniqueness

The uniqueness of 2-butyl-4-chloro-5-((4-chlorobenzyl)oxy)pyridazin-3(2H)-one lies in its specific combination of substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the 4-chlorobenzyl group, in particular, may confer unique properties compared to other similar compounds.

Properties

CAS No.

88094-23-9

Molecular Formula

C15H16Cl2N2O2

Molecular Weight

327.2 g/mol

IUPAC Name

2-butyl-4-chloro-5-[(4-chlorophenyl)methoxy]pyridazin-3-one

InChI

InChI=1S/C15H16Cl2N2O2/c1-2-3-8-19-15(20)14(17)13(9-18-19)21-10-11-4-6-12(16)7-5-11/h4-7,9H,2-3,8,10H2,1H3

InChI Key

ODKHPJGDCWDSDS-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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